2,3-Dihydrooxeto[2,3-a]pyrrolizine
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Overview
Description
2,3-Dihydrooxeto[2,3-a]pyrrolizine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolizine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a nitrogen atom at the ring junction, making it a unique and interesting molecule for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrooxeto[2,3-a]pyrrolizine typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . Another approach involves the use of stoichiometric amounts of triphenylphosphine, dialkyl acetylenedicarboxylates, and indole-2-carboxaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrooxeto[2,3-a]pyrrolizine undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with azomethine ylides.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles and electrophiles.
Common Reagents and Conditions
Azomethine Ylides: Prepared in situ from proline and ninhydrin.
Dialkyl Acetylenedicarboxylates: Used in cycloaddition reactions.
Triphenylphosphine: Used in the synthesis of the pyrrolizine skeleton.
Major Products Formed
The major products formed from these reactions are functionalized dihydro-1H-pyrrolizine derivatives, which have various biological activities .
Scientific Research Applications
2,3-Dihydrooxeto[2,3-a]pyrrolizine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of 2,3-Dihydrooxeto[2,3-a]pyrrolizine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions . For example, pyrrolizine derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizidine Alkaloids: These compounds share a similar bicyclic structure with a nitrogen atom at the ring junction.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and exhibit similar biological activities.
Uniqueness
2,3-Dihydrooxeto[2,3-a]pyrrolizine is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to participate in cycloaddition reactions and form functionalized derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
115187-04-7 |
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Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
InChI |
InChI=1S/C8H7NO/c1-2-7-8-6(5-10-8)4-9(7)3-1/h1-3H,4-5H2 |
InChI Key |
FMZXIYVZPJARGD-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CN31)OC2 |
Synonyms |
2H,3H-Oxeto[2,3-a]pyrrolizine(9CI) |
Origin of Product |
United States |
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